molecular formula C17H17N3O2S3 B2929929 2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 1252842-70-8

2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2929929
CAS No.: 1252842-70-8
M. Wt: 391.52
InChI Key: QQWLXRFDBDMWHS-UHFFFAOYSA-N
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Description

The compound 2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted with an ethyl group at the 3-position and a thioacetamide linkage to a 3-(methylthio)phenyl group. This structure is characteristic of derivatives explored for pharmacological applications, particularly due to the thienopyrimidinone scaffold’s affinity for enzyme active sites (e.g., kinases) .

Properties

IUPAC Name

2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S3/c1-3-20-16(22)15-13(7-8-24-15)19-17(20)25-10-14(21)18-11-5-4-6-12(9-11)23-2/h4-9H,3,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWLXRFDBDMWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is part of a class of thienopyrimidines known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O2S2C_{15}H_{18}N_2O_2S_2, and it has a molecular weight of approximately 342.44 g/mol. The structure features a thienopyrimidine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Biological Activity Overview

Thienopyrimidine derivatives have been extensively studied for their antimicrobial , anticancer , and anti-inflammatory properties. The specific compound under discussion has shown promise in several areas:

  • Anticancer Activity :
    • Thienopyrimidines have been reported to exhibit potent anticancer effects through the inhibition of key enzymes involved in cell proliferation and survival, such as Polo-like Kinase 1 (Plk1). In vitro studies have demonstrated that modifications to the thienopyrimidine scaffold can enhance potency against various cancer cell lines, including HeLa and L363 cells .
    • A study reported that certain thienopyrimidine derivatives induced apoptosis in cancer cells by disrupting critical signaling pathways .
  • Antimicrobial Properties :
    • Research indicates that thienopyrimidine derivatives possess broad-spectrum antimicrobial activity against bacteria, fungi, and parasites. This is attributed to their ability to interfere with microbial DNA synthesis .
    • A structure-activity relationship (SAR) analysis highlighted that specific substitutions on the thienopyrimidine core significantly enhance antibacterial efficacy .
  • Anti-inflammatory Effects :
    • Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo, suggesting a role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives is closely linked to their structural features. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups (EWGs) on the aromatic rings enhances biological activity by improving binding affinity to target proteins.
  • Core Modifications : Alterations at the 4-position of the thienopyrimidine ring can lead to significant changes in potency and selectivity for specific biological targets .

Data Tables

Biological ActivityTargetReference
AnticancerPlk1
AntibacterialVarious bacteria
Anti-inflammatoryInflammatory markers

Case Studies

  • Anticancer Study :
    • A recent study evaluated the efficacy of a series of thienopyrimidine derivatives against breast cancer cell lines. The results indicated that compounds with a methylthio group exhibited enhanced cytotoxicity compared to those without this modification, highlighting the importance of substituents in enhancing activity .
  • Antimicrobial Evaluation :
    • In a comparative study, several thienopyrimidine derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had MIC values lower than standard antibiotics, suggesting their potential as novel antimicrobial agents .

Chemical Reactions Analysis

Formation of the Thieno[3,2-d]pyrimidine Core

  • Cyclization : Thioketones react with amines under acidic or basic conditions to form the fused thieno[3,2-d]pyrimidine ring. For example, 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine derivatives are synthesized via cyclocondensation of thioureas with α,β-unsaturated carbonyl compounds.

  • Optimization : Solvents like ethanol or dimethylformamide and bases such as potassium carbonate improve reaction efficiency.

Reaction Step Conditions Yield Key Reagents
Cyclization80–100°C, 6–12 hours65–75%Thiourea, K₂CO₃, DMF
Thioether formationRoom temperature, 4–6 hours70–85%Thiol, NaH, THF

Thioether Bond Formation

The thioether linkage (-S-) is introduced via nucleophilic substitution between a thiol group and a halogenated intermediate (e.g., chloroacetamide). Sodium hydride (NaH) in tetrahydrofuran (THF) is commonly used .

Oxidation Reactions

The methylthio (-SMe) and thioether groups are susceptible to oxidation:

Methylthio Group Oxidation

  • To Sulfoxide : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes -SMe to -S(O)Me .

  • To Sulfone : Prolonged exposure to H₂O₂ or stronger oxidants like potassium permanganate (KMnO₄) forms -SO₂Me .

Substrate Oxidizing Agent Product Conditions
-SMeH₂O₂ (30%)-S(O)Me0°C, 2 hours
-SMeKMnO₄-SO₂MeRT, 6 hours

Thioether Oxidation

The thioether bridge (-S-) in the thieno[3,2-d]pyrimidine core can oxidize to sulfoxide or sulfone derivatives under similar conditions .

Hydrolysis of Acetamide

The acetamide group undergoes hydrolysis in acidic or basic media:

  • Acidic Hydrolysis : Concentrated HCl at reflux yields the corresponding carboxylic acid .

  • Basic Hydrolysis : NaOH in aqueous ethanol generates the sodium salt of the acid .

Conditions Product Yield
6M HCl, reflux, 8 hoursCarboxylic acid80–90%
2M NaOH, ethanol, 4 hoursSodium carboxylate85–95%

Ring-Opening and Functionalization

The thieno[3,2-d]pyrimidine ring can undergo selective ring-opening under harsh conditions:

  • Acid-Catalyzed Ring Opening : Concentrated sulfuric acid cleaves the ring, producing thiophene and pyrimidine fragments.

  • Nucleophilic Attack : Amines or alcohols may displace sulfur atoms under high-temperature conditions .

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes above 200°C, with degradation products including CO₂ and sulfur oxides.

  • Photostability : UV light induces dimerization via the thioether group, requiring storage in amber vials.

Computational Insights

Density functional theory (DFT) studies predict:

  • The thioether bond has a bond dissociation energy (BDE) of ~65 kcal/mol, making it reactive toward radicals.

  • Electron-withdrawing groups on the phenyl ring increase electrophilicity at the acetamide carbonyl .

Prodrug Derivatization

To enhance bioavailability, the acetamide group is modified into prodrugs:

  • Thioester Formation : Reaction with thiols in the presence of EDC/HOBt yields thioester prodrugs with improved cell permeability .

  • Nitroimidazole Conjugates : Masking the thiol as a 5-thio-1-methyl-4-nitroimidazole enhances stability in plasma .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and predicted properties of the target compound with analogs from literature:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted pKa Notes
Target Compound C₁₉H₂₀N₃O₂S₃* ~434.5* 3-ethyl (thienopyrimidinone); 3-(methylthio)phenyl (acetamide) ~12.5* *Inferred from analogs; methylthio increases lipophilicity vs. methoxy
2-((3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide C₂₂H₁₉N₃O₃S₂ 437.53 3-benzyl (thienopyrimidinone); 3-methoxyphenyl (acetamide) 12.77 Higher molar mass due to benzyl group; methoxy reduces lipophilicity
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide C₂₃H₂₇N₃O₂S₂ 473.61 3-ethyl, 5,6-dimethyl (thienopyrimidinone); 4-isopropylphenyl (acetamide) N/A Increased steric bulk from isopropyl and methyl groups
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide C₂₂H₂₄N₃O₂S₂ 445.57 3-ethyl, 5,6-dimethyl (thienopyrimidinone); p-tolyl (acetamide) N/A Methylphenyl group balances lipophilicity and steric hindrance

Notes:

  • Steric Effects : Substituents like benzyl or isopropyl introduce steric bulk, which may hinder binding to target proteins compared to the smaller ethyl group in the target compound.
  • Electronic Effects : The methylthio group’s electron-withdrawing nature may slightly lower pKa compared to methoxy analogs .

Pharmacological Implications

  • Thienopyrimidinone Scaffold: This core is associated with kinase inhibition (e.g., EGFR, VEGFR) due to its ability to mimic ATP’s purine ring .
  • Substituent Effects: The ethyl group on the thienopyrimidinone optimizes steric interactions in hydrophobic enzyme pockets. The methylthio group on the phenyl ring may enhance metabolic stability compared to methoxy, which is prone to demethylation . Bulkier groups (e.g., isopropyl ) may reduce solubility but improve target specificity.

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